Cas no 896680-77-6 (2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with a 3,5-dichlorobenzamido group and a carboxamide functionality. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The dichlorophenyl moiety enhances lipophilicity and metabolic stability, while the thiophene-carboxamide framework offers versatility in derivatization. Its well-defined molecular architecture makes it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance in coupling reactions, supporting its use in medicinal chemistry and material science applications. Proper handling requires adherence to standard safety protocols for halogenated compounds.
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide structure
896680-77-6 structure
Product name:2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
CAS No:896680-77-6
MF:C12H8Cl2N2O2S
Molecular Weight:315.175119400024
CID:5910677
PubChem ID:7164112

2-(3,5-dichlorobenzamido)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2-[(3,5-dichlorobenzoyl)amino]-
    • AKOS003395439
    • 2-[(3,5-DICHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
    • F1358-0383
    • CCG-285552
    • SR-01000011769-1
    • 896680-77-6
    • SR-01000011769
    • インチ: 1S/C12H8Cl2N2O2S/c13-7-3-6(4-8(14)5-7)11(18)16-12-9(10(15)17)1-2-19-12/h1-5H,(H2,15,17)(H,16,18)
    • InChIKey: QKIMISOTRKUTNH-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC(Cl)=CC(Cl)=C2)SC=CC=1C(N)=O

計算された属性

  • 精确分子量: 313.9683541g/mol
  • 同位素质量: 313.9683541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 360
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • XLogP3: 3.5

2-(3,5-dichlorobenzamido)thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1358-0383-20μmol
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1358-0383-2mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1358-0383-4mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1358-0383-10mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1358-0383-75mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1358-0383-100mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1358-0383-2μmol
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1358-0383-3mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1358-0383-15mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1358-0383-20mg
2-(3,5-dichlorobenzamido)thiophene-3-carboxamide
896680-77-6 90%+
20mg
$99.0 2023-05-17

2-(3,5-dichlorobenzamido)thiophene-3-carboxamide 関連文献

2-(3,5-dichlorobenzamido)thiophene-3-carboxamideに関する追加情報

2-(3,5-Dichlorobenzamido)Thiophene-3-Carboxamide: A Comprehensive Overview

2-(3,5-Dichlorobenzamido)Thiophene-3-Carboxamide (CAS No. 896680-77-6) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with two amide groups substituted at specific positions. The presence of chlorine atoms at the 3 and 5 positions of the benzene ring further enhances its chemical properties, making it a versatile molecule with potential applications in drug discovery and material synthesis.

The thiophene moiety in 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide is a five-membered aromatic ring containing one sulfur atom. This structure imparts stability and unique electronic properties to the molecule. The benzamido group, attached at the 2-position of the thiophene ring, introduces additional functionality, such as hydrogen bonding capabilities and potential sites for further chemical modification. The carboxamide group at the 3-position further diversifies the molecule's reactivity and solubility characteristics.

Recent studies have highlighted the potential of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide as a precursor for synthesizing advanced materials with tailored properties. For instance, researchers have explored its use in the development of novel polymers and coordination compounds. The compound's ability to form stable complexes with metal ions has been leveraged in creating materials with applications in catalysis, sensing, and drug delivery systems.

In terms of biological activity, 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide has shown promise as a lead compound in drug discovery efforts targeting various diseases. Its structure allows for modulation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory, antiviral, or anticancer activities. However, further research is required to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide involves a multi-step process that typically begins with the preparation of intermediate compounds such as 2-aminothiophene derivatives. The introduction of the benzamido and carboxamide groups requires precise control over reaction conditions to ensure high yields and product purity. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize this process.

From an environmental perspective, understanding the fate and behavior of 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide in various ecosystems is crucial for assessing its safety and sustainability. Studies have been conducted to evaluate its biodegradability under different conditions. Preliminary results indicate that under aerobic conditions, the compound undergoes microbial degradation through specific pathways involving hydrolysis and oxidation reactions.

In conclusion, 2-(3,5-dichlorobenzamido)thiophene-3-carboxamide (CAS No. 896680-77-6) represents a valuable building block for chemical innovation across multiple disciplines. Its unique structure offers opportunities for developing advanced materials and therapeutically relevant compounds. Continued research into its properties will undoubtedly unlock new applications and contribute to scientific progress.

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